![molecular formula Sc[N(SO2CF3)2]3 B223252 Scandium(III) trifluoromethanesulfonimide CAS No. 176726-07-1](/img/structure/B223252.png)

Scandium(III) trifluoromethanesulfonimide

Overview

Description

Scandium(III) trifluoromethanesulfonimide, also known as Scandium (III) triflate, is a chemical compound with the formula Sc(SO3CF3)3 . It is a salt consisting of scandium cations Sc3+ and triflate SO3CF3- anions . This compound is an extremely active, efficient, recoverable, and reusable acylation catalyst . It is widely used as a catalyst in hydrothiolation, selective two-electron reduction of oxygen by ferrocene derivatives, and vinylogous Fridel-crafts alkylation of indoles and pyrrole in water .

Synthesis Analysis

Scandium(III) trifluoromethanesulfonimide is prepared by the reaction of scandium oxide with trifluoromethanesulfonic acid . It has been found to be an efficient catalyst as a Lewis acid for the condensation reaction of trimethylhydroquinone with isophytol to afford α-tocopherol .

Molecular Structure Analysis

The molecular formula of Scandium(III) trifluoromethanesulfonimide is C6F18N3O12S6Sc . The compound consists of scandium cations Sc3+ and triflate SO3CF3- anions . The molecular weight of the compound is 885.4 g/mol .

Chemical Reactions Analysis

Scandium(III) trifluoromethanesulfonimide is involved in various chemical reactions. It is used as a catalyst in hydrothiolation, selective two-electron reduction of oxygen by ferrocene derivatives, and vinylogous Fridel-crafts alkylation of indoles and pyrrole in water . It is also involved in the Mukaiyama aldol addition and stereochemically catalyzes the radical polymerization of acrylates .

Physical And Chemical Properties Analysis

Scandium(III) trifluoromethanesulfonimide has a molecular weight of 885.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 33 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 884.707788 g/mol . The topological polar surface area of the compound is 258 Ų . The heavy atom count of the compound is 46 .

Scientific Research Applications

Catalysis in Organic Synthesis

Scandium(III) trifluoromethanesulfonimide is widely used as a catalyst in organic synthesis reactions. It facilitates hydrothiolation, which is the addition of thiol groups to alkenes. It also aids in the selective two-electron reduction of oxygen by ferrocene derivatives and enables vinylogous Friedel-Crafts alkylation of indoles and pyrrole in water, which is crucial for constructing complex organic molecules .

Polymerization Processes

This compound catalyzes the radical polymerization of acrylates. Polymerization is a process where small molecules called monomers join together to form a polymer chain. In this context, Scandium(III) trifluoromethanesulfonimide acts as an initiator to start the chain reaction that leads to polymer formation .

Mukaiyama Aldol Addition

In the field of stereochemistry, Scandium(III) trifluoromethanesulfonimide is involved in Mukaiyama aldol addition reactions. This reaction is a method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and natural products .

Hydrothiolation Reactions

The compound serves as a catalyst for hydrothiolation reactions, which involve the addition of thiols to unsaturated compounds such as alkenes and alkynes. This reaction is significant in the synthesis of sulfur-containing organic compounds .

Oxygen Reduction Reactions

It has been utilized in selective two-electron reduction of oxygen by ferrocene derivatives. This reaction is important in the study of redox processes and has implications in energy storage systems .

Water-Based Reactions

Scandium(III) trifluoromethanesulfonimide is involved in facilitating reactions in aqueous media, such as vinylogous Friedel-Crafts alkylation, which is a key reaction for constructing complex organic structures in a water-based environment .

Mechanism of Action

Target of Action

Scandium(III) trifluoromethanesulfonimide is primarily used as a Lewis acid . A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. In this case, the Scandium(III) ion acts as the Lewis acid.

Mode of Action

The compound interacts with its targets by accepting a pair of electrons from a Lewis base. This interaction results in the formation of a Lewis adduct, which is a compound with a coordinate covalent bond between the Lewis acid and the Lewis base .

Biochemical Pathways

It’s known that the compound acts as a catalyst in various chemical reactions . As a Lewis acid, it can influence a variety of biochemical pathways by facilitating reactions that require an electron acceptor.

Result of Action

The primary result of Scandium(III) trifluoromethanesulfonimide’s action is the facilitation of chemical reactions. As a Lewis acid, it can accept a pair of electrons from a Lewis base, allowing certain reactions to proceed more efficiently .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Scandium(III) trifluoromethanesulfonimide. Factors such as temperature, pH, and the presence of other compounds can affect its ability to act as a Lewis acid .

Safety and Hazards

Scandium(III) trifluoromethanesulfonimide is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;scandium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXLYEZEIZAKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F18N3O12S6Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399328 | |

| Record name | Scandium(III) trifluoromethanesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium(III) trifluoromethanesulfonimide | |

CAS RN |

176726-07-1 | |

| Record name | Scandium(III) trifluoromethanesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176726-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

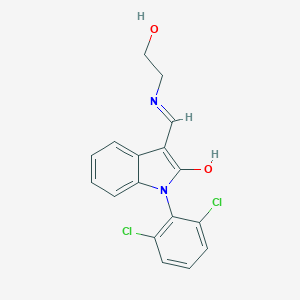

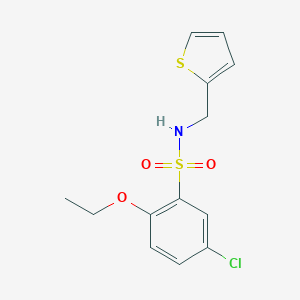

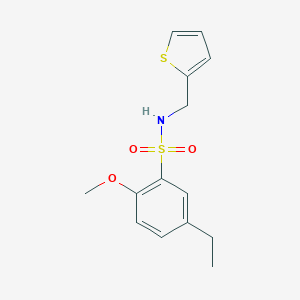

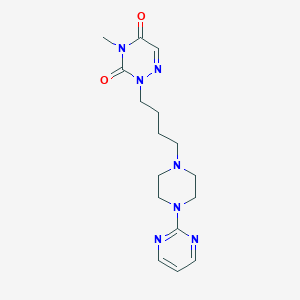

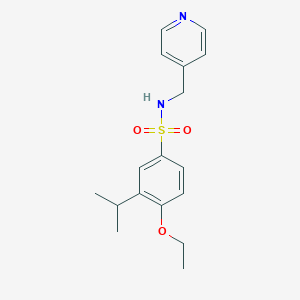

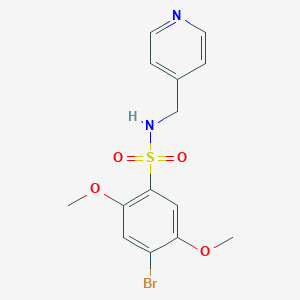

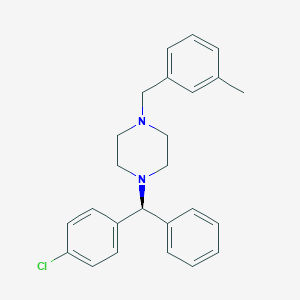

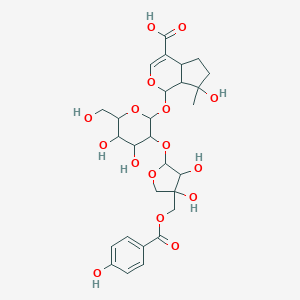

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)

![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)